![molecular formula C8H16Cl2S B14650022 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane CAS No. 52444-00-5](/img/structure/B14650022.png)
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C7H14Cl2S. This compound is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a branched carbon chain. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane typically involves the reaction of 2-chloro-2-methylpropane with a suitable sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chlorine atoms and sulfanyl group play a crucial role in these interactions, leading to modifications in the structure and function of the target molecules. The pathways involved may include covalent bonding and non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 1-Chloro-2,2-dimethylpropane
- 1-Chloro-2-methyl-2-phenylpropane
Uniqueness
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane is unique due to the presence of both chlorine atoms and a sulfanyl group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
52444-00-5 |
|---|---|
Fórmula molecular |
C8H16Cl2S |
Peso molecular |
215.18 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-2-methylpropyl)sulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S/c1-7(2,9)5-11-6-8(3,4)10/h5-6H2,1-4H3 |
Clave InChI |
ASSZMMGAJRRKAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CSCC(C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


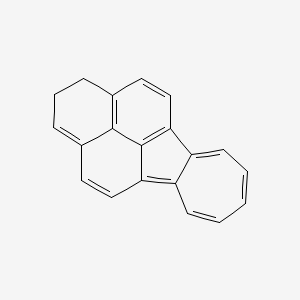
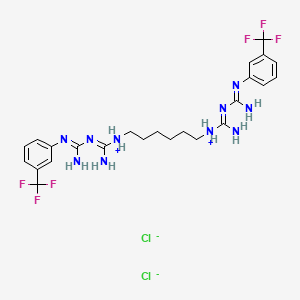
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
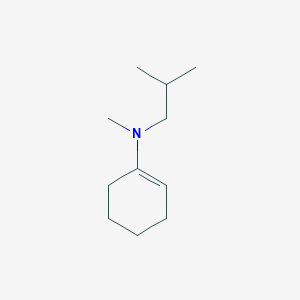



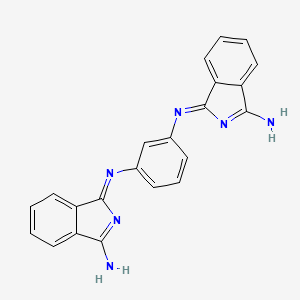
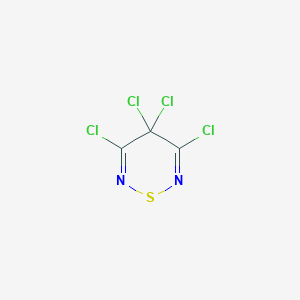
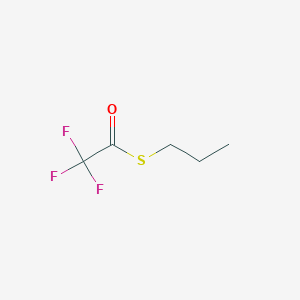
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
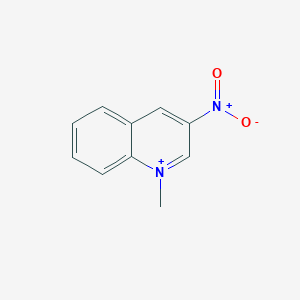
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

